2-methoxy-N-(pyridin-2-ylmethyl)ethanamine
Overview
Description
2-Methoxy-N-(pyridin-2-ylmethyl)ethanamine is an organic compound with the molecular formula C9H14N2O It is a heterocyclic amine that contains both a pyridine ring and an ether functional group
Mechanism of Action
Target of Action
The primary target of 2-methoxy-N-(pyridin-2-ylmethyl)ethanamine is nickel (II) complexes. These complexes are chelated by (amino)pyridine ligands . The role of these targets is to facilitate the oligomerization of ethylene .
Mode of Action
The compound interacts with its targets by chelating nickel (II) complexes. This interaction results in the formation of bis(chelated)nickel (II) complexes . The activation of these complexes with either EtAlCl2 or methylaluminoxane (MAO) produces active ethylene oligomerization catalysts .
Biochemical Pathways
The affected pathway is the ethylene oligomerization process. The downstream effects include the production of mostly ethylene dimers (C4), in addition to trimers (C6) and tetramers (C8) .
Pharmacokinetics
The compound’s interaction with nickel (ii) complexes suggests that it may have significant bioavailability in systems where these complexes are present .
Result of Action
The molecular effect of the compound’s action is the formation of bis(chelated)nickel (II) complexes . The cellular effects include the oligomerization of ethylene to produce mostly ethylene dimers, along with some trimers and tetramers .
Action Environment
The action of this compound is influenced by the presence of nickel (II) complexes and the availability of either EtAlCl2 or MAO . The efficacy and stability of the compound’s action may also be affected by these factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(pyridin-2-ylmethyl)ethanamine typically involves the reaction of 2-aminopyridine with 2-methoxyacetaldehyde. The reaction is carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) to yield the desired product . The reaction conditions generally include:
Solvent: Methanol
Temperature: Room temperature
Reaction Time: 10 hours
Workup: The reaction mixture is neutralized with dilute hydrochloric acid, followed by extraction with dichloromethane and drying over anhydrous magnesium sulfate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-(pyridin-2-ylmethyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-N-(pyridin-2-ylmethyl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-N-(pyridin-2-yl)methyleneethanamine
- N,N-Diethyl-N-(pyridin-2-yl)methyleneethane-1,2-diamine
- 2-(Pyridin-2-yl)methyleneaminoethanol
Uniqueness
2-Methoxy-N-(pyridin-2-ylmethyl)ethanamine is unique due to its combination of a methoxy group and a pyridine ring, which imparts distinct chemical reactivity and potential for forming coordination complexes. This makes it a valuable compound for research in coordination chemistry and catalysis .
Properties
IUPAC Name |
2-methoxy-N-(pyridin-2-ylmethyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-12-7-6-10-8-9-4-2-3-5-11-9/h2-5,10H,6-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHLUDNQZHMEKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC=CC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406033 | |
Record name | 2-Methoxy-N-[(pyridin-2-yl)methyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62402-19-1 | |
Record name | 2-Methoxy-N-[(pyridin-2-yl)methyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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